molecular formula C33H27N3O4 B1258290 3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester

3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester

Cat. No. B1258290
M. Wt: 529.6 g/mol
InChI Key: WZURRFVQEXUPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester is an azaphilone.

Scientific Research Applications

Synthesis and Chemical Properties

  • Heck-Mediated Synthesis : A study by Pampín et al. (2003) described the Heck coupling reaction to synthesize [2-(2-styrylphenyl)ethyl]carbamic acid ethyl esters, which are structurally related to the 3-phenylpropanoic acid ester derivatives. This method is instrumental in synthesizing naphtho[2,1-f]isoquinolines, highlighting the potential for creating complex molecular structures (Pampín et al., 2003).

  • Thermal Gas-Phase Elimination : Al-Awadi et al. (2005) investigated the thermal gas-phase elimination kinetics of compounds like 3-phenylpropanoic acid, indicating the potential for understanding reaction pathways and stability of related compounds under high temperatures (Al-Awadi et al., 2005).

  • Photochemistry of Substituted Esters : The study by DeCosta and Pincock (1993) on the photochemistry of substituted 1-naphthylmethyl esters of 3-phenylpropanoic acid highlighted the formation of radical pairs and ion pairs upon photolysis, essential for understanding light-induced reactions in these compounds (DeCosta & Pincock, 1993).

Biological and Pharmacological Applications

  • Chemo-Enzymatic Synthesis : Zhao et al. (2014) reported on the chemo-enzymatic synthesis of (S)-3-hydroxy-3-phenylpropanoic acid, a related compound, demonstrating the potential for producing optically pure compounds, which is significant for pharmaceutical applications (Zhao et al., 2014).

  • Process Development and Scale-Up : A study by Banks et al. (2009) described a synthetic route for large-scale synthesis of compounds structurally related to 3-phenylpropanoic acid esters, indicating the feasibility of industrial-scale production for pharmaceutical use (Banks et al., 2009).

  • Antileishmanial Activity : Research by Maurya et al. (2009) on compounds derived from Tinospora sinensis, including esters structurally similar to 3-phenylpropanoic acid, showed potential antileishmanial activity, suggesting a possible role in developing treatments for parasitic infections (Maurya et al., 2009).

properties

Product Name

3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester

Molecular Formula

C33H27N3O4

Molecular Weight

529.6 g/mol

IUPAC Name

[3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-(2-pyridin-2-ylethyl)isoquinolin-7-yl] 3-phenylpropanoate

InChI

InChI=1S/C33H27N3O4/c1-33(40-31(38)15-12-23-7-3-2-4-8-23)30(37)20-26-19-29(25-13-10-24(21-34)11-14-25)36(22-28(26)32(33)39)18-16-27-9-5-6-17-35-27/h2-11,13-14,17,19-20,22H,12,15-16,18H2,1H3

InChI Key

WZURRFVQEXUPMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C=C2C=C(N(C=C2C1=O)CCC3=CC=CC=N3)C4=CC=C(C=C4)C#N)OC(=O)CCC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester
Reactant of Route 2
Reactant of Route 2
3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester
Reactant of Route 3
Reactant of Route 3
3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester
Reactant of Route 4
Reactant of Route 4
3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester
Reactant of Route 5
3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester
Reactant of Route 6
3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester

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